molecular formula C12H8ClFO2S B046693 4'-Fluorobiphenyl-4-sulfonyl chloride CAS No. 116748-66-4

4'-Fluorobiphenyl-4-sulfonyl chloride

Cat. No. B046693
Key on ui cas rn: 116748-66-4
M. Wt: 270.71 g/mol
InChI Key: CIDMHDJTWVMBIF-UHFFFAOYSA-N
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Patent
US06110964

Procedure details

Lithium aluminum hydride (0.95 grams, 25 mmole) was added in portions to a stirred solution of 4'-fluorobiphenyl-4-sulfonylchloride (2.7 grams, 10 mmole) in tetrahydrofuran (75 mL). The resulting mixture was heated at reflux for 4 hours, cooled in an ice bath and quenched by addition of 10% aqueous sulfuric acid solution (100 mL). After stirring for 30 minutes, the mixture was filtered through Celite™ and the tetrahydrofuran was removed under vacuum. The residue was diluted with water and extracted with diethyl ether. The organic layer was washed with water and brine, dried over magnesium sulfate and concentrated under vacuum to a solid. Trituration of the solid with diethyl ether, removal of insoluble material by filtration and concentrated of the filtrate provided the title compound as a yellow solid (1.4 grams, 69%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][C:17]([S:20](Cl)(=O)=O)=[CH:16][CH:15]=2)=[CH:10][CH:9]=1>O1CCCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[CH:19]=[CH:18][C:17]([SH:20])=[CH:16][CH:15]=2)=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by addition of 10% aqueous sulfuric acid solution (100 mL)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a solid
CUSTOM
Type
CUSTOM
Details
Trituration of the solid with diethyl ether, removal of insoluble material
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated of the filtrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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